4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a piperidine-1,3,4-oxadiazole hybrid scaffold. The structure combines a 6-methylpyrimidine core with a piperidine-linked 5-cyclopropyl-1,3,4-oxadiazole moiety. This design enhances metabolic stability and target binding affinity compared to simpler heterocyclic systems. The oxadiazole ring contributes to π-π stacking interactions in enzymatic pockets, while the cyclopropyl group may improve lipophilicity and bioavailability .
Properties
IUPAC Name |
2-cyclopropyl-5-[[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-8-15(19-11-18-12)23-10-13-4-6-22(7-5-13)9-16-20-21-17(24-16)14-2-3-14/h8,11,13-14H,2-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMFKLIHYIFFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)CC3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The piperidine ring is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the pyrimidine ring through condensation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the piperidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: Its heterocyclic structure provides stability and reactivity, making it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell death .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s closest structural analogs include derivatives with variations in the oxadiazole substituents, piperidine linkage, or pyrimidine modifications. Key comparisons are summarized below:
*Calculated based on structural formula.
Key Observations :
- The target compound’s 5-cyclopropyl-1,3,4-oxadiazole distinguishes it from analogs with [1,2,4]-oxadiazole (e.g., EP 1 808 168 B1) or benzisoxazole groups (e.g., ). The cyclopropyl group may confer superior metabolic stability over bulkier substituents like isopropyl .
- Compared to simpler pyrimidines (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ), the target’s extended scaffold likely enhances target selectivity due to increased steric and electronic complexity.
Pharmacological Activity Comparison
Kinase Inhibition Potential
However, its 1,3,4-oxadiazole moiety may reduce off-target effects compared to [1,2,4]-oxadiazole derivatives, which exhibit broader kinase interactions .
Antimicrobial Activity
While simpler pyrimidine analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) show direct antibacterial effects , the target compound’s larger structure may shift its activity toward eukaryotic targets (e.g., fungal or protozoan kinases).
Pharmacokinetic Properties
The cyclopropyl group in the target compound likely improves lipophilicity (predicted LogP ≈ 2.8) compared to polar analogs like 6-(5-fluoro-6-methoxypyridin-3-yl)-pteridinone (LogP ≈ 1.9) . This could enhance blood-brain barrier penetration for CNS-targeted applications.
Biological Activity
The compound 4-({1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)-6-methylpyrimidine represents a complex molecular structure that integrates various pharmacologically relevant moieties, including the oxadiazole and piperidine rings. This article aims to elucidate its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Pyrimidine Core : Known for its role in nucleic acids and various biological processes.
- Oxadiazole Moiety : Often associated with anti-inflammatory, antimicrobial, and anticancer activities.
- Piperidine Ring : Linked to anesthetic properties and potential in treating neurological disorders.
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Activity
Studies have shown that compounds containing the oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been reported to demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Oxadiazole A | E. coli | 15 | |
| Oxadiazole B | S. aureus | 18 | |
| Piperidine C | Pseudomonas aeruginosa | 20 |
Enzyme Inhibition
The enzyme inhibitory potential of this compound has also been explored. Notably, it has shown promising results in inhibiting acetylcholinesterase (AChE) and urease activities, which are critical in the treatment of Alzheimer's disease and urea cycle disorders, respectively .
Table 2: Enzyme Inhibition Activities
Anticancer Properties
Research indicates that the incorporation of oxadiazole derivatives can enhance anticancer properties. Compounds similar to the one have been linked to antiproliferative effects against various cancer cell lines, including breast and colon cancer cells .
Case Study: Anticancer Activity
In a study evaluating the anticancer efficacy of oxadiazole derivatives, it was found that these compounds induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted that the presence of piperidine significantly enhanced the cytotoxicity against cancer cell lines .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Interaction : The oxadiazole moiety could interact with enzymes involved in metabolic pathways, leading to altered cellular responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
